molecular formula C32H50O5 B1247160 Rubiarbonone A

Rubiarbonone A

Cat. No.: B1247160
M. Wt: 514.7 g/mol
InChI Key: JWTMREQPCQEZLA-DMDMSIRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiarbonone A is a triterpenoid compound isolated from the roots of Rubia yunnanensis, a plant traditionally used in Chinese medicine. Its chemical structure is defined as 19α-acetoxy-7β,28-dihydroxyarbor-9(11)-en-3-one, featuring a tetracyclic arborane skeleton with hydroxyl, acetoxy, and ketone functional groups .

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

[(1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-6-hydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-9-oxo-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-1-yl] acetate

InChI

InChI=1S/C32H50O5/c1-18(2)21-15-23(37-19(3)34)27-31(8)12-9-20-26(30(31,7)13-14-32(21,27)17-33)22(35)16-24-28(4,5)25(36)10-11-29(20,24)6/h9,18,21-24,26-27,33,35H,10-17H2,1-8H3/t21-,22-,23+,24-,26-,27+,29+,30-,31+,32+/m0/s1

InChI Key

JWTMREQPCQEZLA-DMDMSIRMSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C)CO)OC(=O)C

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(=O)C5(C)C)C)O)C)C)CO)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Rubiarbonone A and Related Triterpenoids
Compound Core Structure Functional Groups Source
Rubiarbonone A Arborane triterpenoid 19α-acetoxy, 7β,28-dihydroxy, 3-ketone Rubia yunnanensis
Rubiarbonone C Arborane triterpenoid Hydroxyl groups at C-3, C-7, C-28 Rubia philippinensis
Rubiarbonol A Arborane triterpenoid 19α-acetoxy, 3β,7β,28-trihydroxy Rubia yunnanensis
Rubiarbonol B Arborane triterpenoid 3β,7β,28-trihydroxy Rubia yunnanensis
Ursolic Acid Pentacyclic triterpene C-3 hydroxyl, C-28 carboxylic acid Various plants

Key Insights :

  • Rubiarbonone A and Rubiarbonol A share the 19α-acetoxy group but differ at C-3 (ketone vs. hydroxyl) .
  • Rubiarbonol B lacks the acetoxy group, which may explain its stronger and more consistent antiplatelet activity compared to Rubiarbonone A .
  • Rubiarbonone C has a similar arborane backbone but distinct hydroxylation patterns, correlating with its cardiovascular effects .

Functional and Pharmacological Comparisons

Key Insights :

Cardiovascular Effects: Rubiarbonone C is the most studied for cardiovascular applications, suppressing VSMC proliferation via FAK/MAPK/STAT3 inhibition . In contrast, Rubiarbonone A’s role in vascular biology remains unexplored. Rubiarbonol B shows superior antiplatelet activity compared to Rubiarbonone A, suggesting that the acetoxy group in Rubiarbonone A may reduce specificity for platelet receptors .

Maslinic Acid (a related triterpene) reduces blood glucose in diabetic models, highlighting structural divergences from Rubiarbonone A that favor metabolic targeting .

Q & A

Basic Research Questions

Q. What are the optimal methodologies for isolating Rubiarbonone A from natural sources, and how can contamination risks be minimized?

  • Methodological Answer : Use chromatographic techniques (e.g., HPLC, column chromatography) guided by phytochemical screening to target terpenoid-rich fractions. Validate purity via melting point analysis and comparative TLC against reference standards. Implement solvent partitioning to reduce interference from polar contaminants .

Q. Which spectroscopic techniques are most reliable for characterizing Rubiarbonone A’s structural motifs, and how should data interpretation be standardized?

  • Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve stereochemistry and substituent positions. Cross-validate with high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Adopt IUPAC guidelines for spectral reporting to ensure reproducibility across labs .

Q. How should initial in vitro bioactivity studies for Rubiarbonone A be designed to ensure statistical rigor?

  • Methodological Answer : Frame the research question using the PICOT framework (Population: cell lines; Intervention: Rubiarbonone A dosage; Comparison: positive/negative controls; Outcome: IC₅₀ values; Time: exposure duration). Use dose-response curves with triplicate runs and ANOVA for significance testing .

Advanced Research Questions

Q. How can contradictory results in Rubiarbonone A’s cytotoxic efficacy across studies be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis of published IC₅₀ values, stratifying data by cell type, assay protocols (e.g., MTT vs. ATP-based assays), and compound purity. Use funnel plots to detect publication bias and mixed-effects models to account for inter-study variability .

Q. What experimental strategies can improve the synthetic yield of Rubiarbonone A derivatives while maintaining stereochemical fidelity?

  • Methodological Answer : Employ DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading). Monitor stereoselectivity via chiral HPLC and computational docking studies. Compare green chemistry approaches (e.g., microwave-assisted synthesis) to reduce byproducts .

Q. How can multi-omics approaches elucidate Rubiarbonone A’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations. Validate targets via CRISPR-Cas9 knockouts and surface plasmon resonance (SPR) for binding affinity quantification. Use systems biology tools like STRING for network analysis .

Methodological Frameworks for Rigorous Inquiry

  • PICOT : Ensures clarity in defining population, intervention, and outcomes .
  • FINER Criteria : Assess feasibility, novelty, ethics, and relevance during question formulation .
  • Replication Protocols : Critical for verifying bioactivity claims; align with journal guidelines for experimental transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rubiarbonone A
Reactant of Route 2
Rubiarbonone A

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